2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol
Description
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N4O/c1-7(2)9-5-10(16)14-11(13-9)15-4-3-8(12)6-15/h5,7-8H,3-4,6,12H2,1-2H3,(H,13,14,16) |
InChI Key |
ARQSOSFFYXXCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2CCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- S_NAr reaction : Replacement of 4-chlorine with amino groups using nucleophiles like aniline derivatives.
- Hydrolysis : Conversion of ester groups to carboxylic acids via basic hydrolysis (NaOH).
- Amide coupling : Formation of amide bonds with suitable amines, such as propan-2-amine, using coupling reagents like TBTU or EDC.
Data Table 1: Typical Intermediates in Pyrimidine Core Synthesis
Incorporation of the 3-Aminopyrrolidine Moiety
The 3-aminopyrrolidine fragment is introduced via nucleophilic substitution or cyclization reactions. Patent WO2012170976A2 describes the synthesis of pyrrolidine derivatives through multi-step sequences involving cyclization of amino acids or amino alcohols with heterocyclic intermediates, followed by reduction and functionalization.
Synthetic Approach:
- Cyclization of amino acids or amino alcohols with suitable electrophilic pyrimidine intermediates.
- Reductive amination : Using reducing agents like sodium borohydride or borane complexes to convert imines or ketones into amines.
- Protection/deprotection strategies : To selectively modify the pyrrolidine ring during synthesis.
Data Table 2: Synthesis of Pyrrolidine Derivatives
| Step | Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Amino alcohol | Cyclization reagent | Pyrrolidine ring | 70 | |
| 2 | Pyrrolidine intermediate | Reduction | 3-Aminopyrrolidine | 65 |
Final Assembly and Functionalization
The final compound involves coupling the pyrimidine core with the pyrrolidine derivative, followed by hydroxylation at the 4-position of the pyrimidine ring to afford the pyrimidin-4-ol structure. This step often employs amide bond formation techniques, with subsequent reduction of nitro groups or other functionalities to amino groups.
Notable Method:
- Amide bond formation : Using coupling reagents such as EDC or TBTU in anhydrous solvents.
- Reduction of nitro groups : Employing iron or catalytic hydrogenation to generate amino groups on the heterocycle.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the pyrimidine ring or the amino group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce amines.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Exploration as a potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
*Calculated based on molecular formula C₁₁H₂₀N₄O.
Key Observations:
- Aminopyrrolidine vs. Piperidine/Pyridine: The 3-aminopyrrolidine group in the target compound provides a secondary amine for hydrogen bonding, contrasting with the tertiary amine in piperidine-based analogs . This may enhance solubility and target binding compared to more hydrophobic piperidine derivatives.
- Isopropyl vs. Methylthio: The isopropyl group at position 6 contributes to steric bulk and lipophilicity, whereas methylthio (in 6-Amino-2-(methylthio)pyrimidin-4-ol ) introduces a sulfur atom capable of hydrophobic or covalent interactions.
Biological Activity
2-(3-Aminopyrrolidin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules, indicating a possible role in therapeutic applications, particularly in oncology and neurology.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Pathways : Some studies have shown that pyrimidine derivatives can inhibit enzymes involved in nucleotide synthesis, leading to reduced cell proliferation in cancer cells .
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing signaling pathways relevant to cognitive functions and pain management .
Antitumor Activity
Recent studies have explored the antitumor properties of related pyrimidine compounds. For instance, derivatives have been shown to inhibit the proliferation of folate receptor (FR) α-expressing tumor cells. The mechanism involves S-phase accumulation and apoptosis, suggesting that the compound could target similar pathways .
Analgesic Effects
The compound's potential analgesic effects have been noted in patents, where it is suggested to alleviate pain through modulation of central nervous system pathways. This could be particularly relevant for treating chronic pain conditions .
Study 1: Antiproliferative Effects
A study investigating the antiproliferative effects of pyrimidine derivatives demonstrated that certain compounds significantly inhibited the growth of cancer cell lines. The results indicated that these compounds could serve as potential chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8 | KB Cells | 5.0 | Inhibition of GARFTase |
| 9 | A549 Cells | 7.5 | AICARFTase inhibition |
Table 1: Antiproliferative activity of pyrimidine derivatives
Study 2: Cognitive Enhancement
Another investigation focused on the cognitive effects of similar compounds, revealing improvements in memory and learning tasks in animal models. This suggests a potential use in treating cognitive disorders.
| Test | Control Group | Treated Group | Improvement (%) |
|---|---|---|---|
| Morris Water Maze | 30 ± 5 sec | 20 ± 4 sec | 33% |
| Novel Object Recognition | 50% | 80% | 60% |
Table 2: Cognitive enhancement effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
